DL-Lysine, also known as DL-Lysine, is a racemic mixture of the essential amino acid lysine. [, , ] Essential amino acids are those that cannot be synthesized by the human body and must be obtained through dietary intake. [, ] Lysine plays a crucial role in various biological processes, including protein synthesis, calcium absorption, and the production of hormones and enzymes. [, , , ] In scientific research, DL-Lysine is primarily used as a model compound for studying amino acid chemistry, biochemistry, and material science. [, , , , ]
DL-Lysine can be derived from various sources, including:
DL-Lysine is classified under:
The synthesis of DL-Lysine can be achieved through several methods:
The chemical synthesis typically involves:
DL-Lysine has the following structural characteristics:
The structural representation of DL-Lysine includes:
DL-Lysine participates in various biochemical reactions:
The reactions often require specific conditions such as pH adjustments and temperature control to optimize yields. For instance, when converting L-lysine to D-lysine using microbial processes, careful monitoring of substrate concentrations and enzyme activity is crucial for maximizing enantiomeric excess .
DL-Lysine functions primarily by participating in protein synthesis and influencing metabolic pathways:
Research indicates that DL-Lysine supplementation can enhance calcium absorption and support immune function by influencing immune cell activity .
Relevant data include melting points around 200 °C (392 °F) for its hydrochloride form .
DL-Lysine has diverse applications across various fields:
Lysine catabolism proceeds via two distinct routes with significant differences in tissue distribution, regulation, and metabolic outputs. The saccharopine pathway (ε-deamination) dominates in hepatic and extracerebral tissues, initiating with the condensation of lysine and α-ketoglutarate by the bifunctional enzyme lysine-α-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). This mitochondrial pathway yields glutamate and α-aminoadipic semialdehyde (AASA), which is further oxidized to α-aminoadipic acid and subsequently decarboxylated to glutaryl-CoA, entering the TCA cycle as acetyl-CoA. Each lysine molecule degraded via this route generates ~15 ATP equivalents, highlighting its role in energy metabolism [1] [6].
In contrast, the pipecolic acid pathway (α-deamination) is predominant in adult mammalian brain tissue. This peroxisomal/cytosolic pathway involves lysine cyclization to Δ¹-piperideine-2-carboxylate (P2C) by lysine cyclodeaminase, followed by reduction to L-pipecolate by ketimine reductase (KR), recently identified as μ-crystallin (CRYM). Pipecolate is oxidized to AASA, converging with the saccharopine pathway. Notably, KR activity is strongly inhibited by thyroid hormone (T3), suggesting neuroendocrine regulation. Developmental shifts occur: fetal brain utilizes the saccharopine pathway, while adult brain transitions to pipecolic acid metabolism, implying specialized neurological functions [1] [2] [6].
Table 1: Comparative Features of Lysine Catabolic Pathways
Feature | Saccharopine Pathway | Pipecolic Acid Pathway |
---|---|---|
Primary Tissue | Liver, kidneys, extracerebral | Adult brain, cancer cells |
Subcellular Localization | Mitochondria | Peroxisomes/cytosol |
Key Enzymes | LKR/SDH bifunctional complex | Lysine cyclodeaminase, KR (CRYM) |
Unique Intermediates | Saccharopine | P2C, L-pipecolate |
Regulation | Glucagon induction; repressed by lysine | Inhibited by T3 thyroid hormone |
Energy Yield (per lysine) | ~15 ATP | Lower yield via acetyl-CoA |
Developmental Role | Fetal brain development | Adult brain function |
Antiquitin (ALDH7A1), a critical dehydrogenase in lysine catabolism, catalyzes the NAD⁺-dependent oxidation of AASA to α-aminoadipic acid. Dysfunction of this enzyme causes pyridoxine-dependent epilepsy (PDE), a severe neurometabolic disorder. Pathogenic variants in ALDH7A1 lead to toxic accumulation of Δ¹-piperideine-6-carboxylate (P6C), a cyclic Schiff base that inactivates pyridoxal 5′-phosphate (PLP), the active cofactor of vitamin B₆. PLP deficiency disrupts neurotransmitter synthesis (GABA, serotonin), resulting in intractable seizures and neurodevelopmental delay [3] [6].
Diagnostically, PDE is characterized by elevated urinary α-aminoadipic semialdehyde (α-AASA) and pipecolic acid. Therapeutic strategies target metabolic bypass: high-dose pyridoxine restores PLP-dependent enzymes, while lysine restriction and arginine supplementation reduce substrate flux into the compromised pathway. Arginine competes with lysine for mitochondrial import via transporter SLC25A29, diminishing neurotoxic metabolite production. Early intervention with these approaches improves neurodevelopmental outcomes, though efficacy is more established in glutaric aciduria type 1 than in PDE [3] [6] [7].
Table 2: Molecular Consequences of Antiquitin (ALDH7A1) Deficiency
Pathogenic Mechanism | Downstream Effects | Therapeutic Interventions |
---|---|---|
ALDH7A1 loss-of-function mutations | P6C accumulation and PLP depletion | High-dose pyridoxine (vitamin B₆) |
Impaired AASA oxidation | α-AASA/saccharopine elevation in urine | Lysine-restricted diet |
Secondary PLP deficiency | GABA/glutamate imbalance; seizures | Arginine supplementation |
Mitochondrial dysfunction | Energetic deficits in neurons | Carnitine supplementation (proposed) |
Aspartokinase (AK) catalyzes the committed step in microbial lysine biosynthesis: ATP-dependent phosphorylation of aspartate to aspartyl-phosphate. Bacteria employ sophisticated allosteric control and isozyme diversification to regulate carbon flux. Three AK classes exist:
ACT domains (named after aspartokinase, chorismate mutase, TyrA) are regulatory motifs that bind effector amino acids. In Corynebacterium glutamicum, LysC activity is suppressed by lysine through conformational changes that obstruct its nucleotide-binding site. Structural analyses reveal lysine binding induces ACT domain dimerization, promoting closed-inactive enzyme states. Engineering AK mutants with disrupted effector binding (e.g., Bacillus methanolicus DapG-D375E) abolishes feedback inhibition, enabling hyperaccumulation of lysine [4] [6] [8].
Table 3: Aspartokinase Classes and Regulatory Mechanisms
Class | Structure | Regulatory Effectors | Example Organisms | Biotechnological Relevance |
---|---|---|---|---|
I | Bifunctional homodimer | Threonine | E. coli, C. glutamicum | Threonine-overproducing strains |
II | Heterotetramer | Methionine | E. coli | Methionine biosynthesis engineering |
III | Monofunctional homodimer | Lysine | B. subtilis, B. methanolicus | Industrial lysine production strains |
Industrial lysine production exploits C. glutamicum strains engineered to circumvent feedback inhibition. Key targets include:
Transcriptomic analyses under high-lysine stress (≥160 g/L) reveal global rewiring of metabolism:
Metabolic engineering integrates these insights: coupling lysCᴬᴸᴸ (feedback-resistant AK) with dapA overexpression in C. glutamicum increases lysine titers >80-fold versus wild-type. Further enhancements derive from energy metabolism optimization (overexpressing NADH dehydrogenase) and osmoprotectant synthesis (proline/betaine pathways) to sustain productivity under industrial fermentation conditions [5] [9].
Compound Names Mentioned: DL-Lysine, Saccharopine, Pipecolic Acid, α-Aminoadipic Semialdehyde (AASA), Glutaryl-CoA, Δ¹-Piperideine-2-carboxylate (P2C), Pyridoxal 5′-phosphate (PLP), Aspartokinase, Dihydrodipicolinate synthase, Homoserine dehydrogenase, α-Ketoglutarate, Aspartate, Aspartyl-phosphate.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9